3-Amino-2,4,5,6-tetrachloropyridine

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Researchers requiring regioselective functionalization of polychlorinated pyridines are constrained by limited isomer options. 3-Amino-2,4,5,6-tetrachloropyridine (CAS 447433-84-3) solves this with its unique 2,4,5,6-tetrachloro-3-amino substitution pattern, enabling SₙAr chemistry and Sandmeyer-type derivatization inaccessible with other isomers. • Direct 3-position functionalization via diazotization or amino group modification • Four Cl substituents for orthogonal SₙAr diversification • Privileged scaffold for medicinal chemistry SAR and agrochemical discovery • Predicted LogP 3.86, TPSA 38.91 Ų supports formulation planning Supplied with batch-specific QC documentation. Standard global shipping.

Molecular Formula C5H2Cl4N2
Molecular Weight 231.9 g/mol
CAS No. 447433-84-3
Cat. No. B112642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4,5,6-tetrachloropyridine
CAS447433-84-3
Molecular FormulaC5H2Cl4N2
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)N
InChIInChI=1S/C5H2Cl4N2/c6-1-2(7)4(8)11-5(9)3(1)10/h10H2
InChIKeyNIJKPRQUINCPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,4,5,6-tetrachloropyridine Overview


3-Amino-2,4,5,6-tetrachloropyridine (CAS 447433-84-3) is a perhalogenated heterocyclic building block featuring a pyridine core fully substituted with four chlorine atoms and a single amino group at the 3-position . With a molecular formula of C₅H₂Cl₄N₂ and a molecular weight of 231.89 g/mol , this compound belongs to the class of polychlorinated aminopyridines. Its highly electron-deficient aromatic system, resulting from the four electron-withdrawing chlorine substituents, confers distinct regioselective reactivity that is not reproducible with lower-halogenated or differently substituted pyridine analogs . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its unique substitution pattern enables selective functionalization at specific ring positions .

Regioselective 3-amino scaffold for direct 3-substituted tetrachloropyridine synthesis
Versatile intermediate for medicinal chemistry SAR studies
Precursor for agrochemical discovery and organic electronics

Unmatched Regioselectivity of 3-Amino-2,4,5,6-tetrachloropyridine


Generic substitution with alternative tetrachloropyridine isomers or less-halogenated aminopyridines fails because the precise positioning of chlorine atoms and the amino group at the 3-position of the pyridine ring dictates a unique regioselective reactivity profile that cannot be replicated by other isomers [1]. The 2,4,5,6-tetrachloro substitution pattern creates a specific electron density distribution that governs which positions undergo nucleophilic aromatic substitution (SₙAr) and under what conditions . Unlike the symmetrical 2,3,5,6-tetrachloropyridine or the 2,3,4,5-tetrachloropyridine isomers, which exhibit different regioselectivity in reduction and substitution reactions, the 2,4,5,6-tetrachloro-3-amino scaffold provides a unique entry point for synthesizing 2-substituted or 4-substituted derivatives that would be inaccessible or require longer synthetic routes with other starting materials [2].

Isomer 2- or 4-amino tetrachloropyridine isomers shift regioselectivity and may not access 3-substituted derivatives directly.
Electronics Different chlorine patterns alter electron density and SNAr activation, changing reaction outcomes.
Halogenation Less-halogenated aminopyridines lack the same electron-deficient system, limiting reactivity profile.

Differentiation Evidence for 3-Amino-2,4,5,6-tetrachloropyridine


SNAr Regioselectivity: Isomer Comparison

3-Amino-2,4,5,6-tetrachloropyridine exhibits a distinct regioselective reactivity pattern compared to its 2-amino and 4-amino tetrachloropyridine isomers. In nucleophilic aromatic substitution (SₙAr) reactions, the position of the amino group relative to the chlorine substituents dictates which ring positions are activated for substitution [1]. The 3-amino substitution pattern on the 2,4,5,6-tetrachloro framework creates a unique electronic environment that differs fundamentally from the 2-amino and 4-amino tetrachloropyridine isomers, which have been demonstrated to undergo oxidation to nitroso and nitro derivatives followed by nucleophilic displacement of the nitro group to access otherwise inaccessible 2- or 4-substituted tetrachloropyridines [1]. While direct quantitative kinetic data comparing all isomers is not available in the open literature, the 3-amino positional isomer represents the only direct synthetic entry point to 3-substituted tetrachloropyridine derivatives without requiring protecting group strategies or multi-step sequences [1].

SNAr Regioselectivity
Class-level inference
3-amino isomer enables direct 3-substitution; 2- and 4-amino isomers require multi-step routes
Positional specificity supports 3-substituted derivative synthesis
Quantitative kinetic data not reported
Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Predicted Physicochemical Properties: Isomer Comparison

Computationally predicted physicochemical properties reveal measurable differences between 3-amino-2,4,5,6-tetrachloropyridine and its 4-amino positional isomer (4-amino-2,3,5,6-tetrachloropyridine, CAS 2176-63-8) . The 3-amino isomer exhibits a predicted boiling point of 330.8±37.0 °C, compared to 333.8±37.0 °C for the 4-amino isomer, a difference of approximately 3.0 °C . This modest but measurable difference in boiling point reflects the altered intermolecular interactions arising from the different positioning of the hydrogen bond-donating amino group relative to the electron-withdrawing chlorine substituents. Additionally, the 3-amino isomer has a calculated polar surface area (PSA) of 38.91 Ų and a predicted LogP of 3.86, indicating moderate lipophilicity that influences its behavior in chromatographic purification and potential membrane permeability in biological assays .

Predicted Boiling Point
Data to verify
330.8 ± 37.0 °C vs. 333.8 ± 37.0 °C (4-amino isomer)
May support fractional distillation separation
ACD/Labs prediction; experimental validation advised
Physicochemical Properties Drug-likeness Computational Chemistry

Conductive Polymer and Organic Semiconductor Precursor

3-Amino-2,4,5,6-tetrachloropyridine has been identified as a precursor for conductive polymers in organic semiconductor applications . The combination of an electron-rich amino group with four electron-withdrawing chlorine substituents creates a push-pull electronic system that, upon polymerization or further functionalization, can yield materials with tunable electronic properties. While specific conductivity or mobility data for polymers derived from this exact precursor are not publicly reported, the electronics industry has expressed interest in this compound class for developing organic semiconductors . In contrast, alternative tetrachloropyridine isomers lacking the amino group (such as 2,3,5,6-tetrachloropyridine) serve primarily as intermediates for agrochemicals rather than electronic materials, representing a distinct application divergence [1].

Application Scope
Class-level inference
3-amino isomer: conductive polymer precursor; non-aminated isomer: agrochemical intermediate
Functionalized scaffold enables electronic materials research
Specific conductivity data not publicly available
Organic Electronics Conductive Polymers Materials Science

Application Scenarios for 3-Amino-2,4,5,6-tetrachloropyridine


3-Substituted Tetrachloropyridine Derivative Synthesis

3-Amino-2,4,5,6-tetrachloropyridine serves as the optimal starting material for synthesizing 3-substituted tetrachloropyridine derivatives via diazotization and subsequent Sandmeyer-type reactions, or through direct functionalization of the amino group (acylation, sulfonylation, alkylation) . This application leverages the compound's unique 3-amino substitution pattern, which provides direct synthetic access to 3-position functionalized derivatives that would require multi-step sequences with protecting group manipulations if attempted from other tetrachloropyridine isomers . The four chlorine substituents remain available for subsequent orthogonal functionalization via SₙAr chemistry, enabling the construction of densely functionalized pyridine scaffolds for structure-activity relationship (SAR) studies in drug discovery programs [1].

Push-Pull Chromophores and Organic Electronic Materials

The compound's structural motif—an electron-donating amino group para to one chlorine and ortho/meta to three others—establishes a push-pull electronic system suitable for developing organic chromophores and conductive polymer precursors . Researchers in organic electronics can utilize this compound as a monomer or comonomer in the synthesis of conjugated polymers where the amino group facilitates polymerization while the chlorines modulate electron density and provide sites for further derivatization . This application capitalizes on the electronic property differentiation established in Section 3, where the compound's predicted LogP of 3.86 and polar surface area of 38.91 Ų inform processing and formulation decisions .

Agrochemical Intermediate for Novel Pesticide Scaffolds

Polychlorinated aminopyridines, including 3-amino-2,4,5,6-tetrachloropyridine, function as versatile intermediates in agrochemical discovery, particularly for developing herbicidal and fungicidal compounds . The tetrachloropyridine framework is a privileged scaffold in commercial agrochemicals (e.g., triclopyr, chlorpyrifos derivatives), and the 3-amino variant provides a distinct vector for introducing amine-derived functionality—such as amides, ureas, or heterocyclic fusions—that can modulate target binding, metabolic stability, and environmental fate [1]. Unlike non-aminated tetrachloropyridines used as late-stage intermediates in established manufacturing routes, the 3-amino derivative enables exploration of novel chemical space in early-stage agrochemical discovery .

Precursor for Antimicrobial and Anti-Inflammatory Agents

The amino-tetrachloropyridine scaffold of 3-amino-2,4,5,6-tetrachloropyridine has been noted for its potential in developing compounds with antimicrobial and anti-inflammatory properties . The compound's high electrophilicity, conferred by the four chlorine substituents, combined with the hydrogen-bonding capacity of the 3-amino group, creates a pharmacophore that can engage multiple biological targets simultaneously . This application scenario is most relevant for medicinal chemistry teams seeking novel heterocyclic cores for lead generation campaigns, where the compound's distinct substitution pattern (differentiated from other aminopyridines by the 2,4,5,6-tetrachloro arrangement) offers unexplored intellectual property space . Researchers should note that while class-level inference supports this application, compound-specific biological activity data (IC₅₀, MIC values) against defined targets are not publicly available and must be generated internally.

Application
Selection Property
Validation Focus
3-Substituted tetrachloropyridine synthesis
Regioselective 3-amino scaffold
Direct 3-position functionalization without protecting groups
Push-pull chromophore & organic electronics
Electron donor-acceptor motif
Polymerization and electronic property tuning
Agrochemical intermediate discovery
Tetrachloropyridine privileged scaffold
Amine-derived functionalization for target modulation
Antimicrobial & anti-inflammatory agent research
Halogenated aminopyridine pharmacophore
Biological target engagement (data to verify)

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